molecular formula C18H22ClNO3 B15336306 tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B15336306
M. Wt: 335.8 g/mol
InChI Key: HYYXZUSVCUWGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a chlorine substituent at position 5 and a ketone group at position 2. This molecule serves as a critical intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) disorders and kinase inhibitors due to its rigid spiroarchitecture and halogen-enhanced binding properties . Its synthesis typically involves multi-step reactions, including condensation of substituted hydrazines or ketones with tert-butyl-protected piperidine derivatives, followed by cyclization and purification steps .

Properties

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H22ClNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(18)21/h4-5,10H,6-9,11H2,1-3H3

InChI Key

HYYXZUSVCUWGBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Key Physical and Chemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity (%) Melting Point (°C) Key Substituents
Target Compound C₁₈H₂₂ClNO₃ ~351.8 ≥95 N/A 5-Cl, 3-oxo
2377354-94-2 (Fluoro analogue) C₁₈H₂₂FNO₃ 331.4 ≥95 N/A 4-F, 1-oxo
2103402-31-7 (Indoline analogue) C₁₇H₂₁ClN₂O₃ 336.81 97 N/A 5-Cl, 2-oxo (indoline)
849928-22-9 (Chroman analogue) C₁₈H₂₃NO₄ 317.4 98 N/A Chroman, 4-oxo
690632-05-4 (Benzoxazine analogue) C₁₇H₂₁BrN₂O₄ 397.26 95 226–227 6-Br, benzoxazine

Research Findings and Trends

  • Halogen Effects : Chlorine and bromine improve binding affinity in enzyme targets (e.g., kinases), while fluorine enhances metabolic stability .
  • Ring System Impact : Indene derivatives offer rigidity for CNS targets, whereas chroman/spirobenzoxazine systems diversify solubility and electronic properties .
  • Stereochemistry : Ethoxy-substituted spirocompounds (e.g., (S)-14) demonstrate chiral specificity in receptor interactions .

Preparation Methods

Structural Considerations and Synthetic Challenges

The target compound features a spirocyclic core connecting a 1H-indene moiety (with a ketone at C3 and chlorine at C5) to a piperidine ring bearing a tert-butoxycarbonyl (Boc) protecting group. Key synthetic hurdles include:

  • Regioselective chlorination at the indene's C5 position without interfering with the ketone or Boc group.
  • Stereochemical control during spirocycle formation to avoid racemization.
  • Compatibility of reaction conditions with acid-labile Boc protections.

Primary Synthetic Routes

Grignard-Mediated Spiroannulation (Adapted from WO2009011653A1)

This method, originally developed for brominated analogs, was modified for chlorine incorporation:

Step 1: Grignard Reagent Preparation

  • Substrate : 5-Chloro-1H-indene-3-ol (10 mmol) in anhydrous THF.
  • Reagent : Isopropylmagnesium chloride (12 mmol) at −10°C under N₂.
  • Outcome : Formation of a magnesium enolate intermediate.

Step 2: Copper-Catalyzed Coupling

  • Conditions : Add l-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (11 mmol) and CuBr·SMe₂ (0.1 eq) at 25–30°C.
  • Reaction Time : 12 h.
  • Yield : 78% after column chromatography (hexane/EtOAc 4:1).

Step 3: Oxidation to Ketone

  • Oxidant : Pyridinium chlorochromate (PCC, 1.5 eq) in CH₂Cl₂.
  • Duration : 6 h at 0°C → RT.
  • Result : 3-Oxo functionality introduced with 85% efficiency.
Table 1: Critical Parameters for Grignard Route
Parameter Optimal Value Impact on Yield
Temperature 25–30°C ±5% deviation → 15% yield drop
CuBr·SMe₂ Loading 10 mol% <5% → Incomplete coupling
THF Purity Anhydrous (H₂O <50 ppm) Wet solvent → Grignard decomposition

Chlorine-Directed Cyclization (Patent WO2010045251A2)

This patent-derived approach leverages electrophilic aromatic substitution for late-stage chlorination:

Step 1: Boc Protection of Piperidine

  • Reactants : Piperidine-4-one (1.0 eq), Boc₂O (1.2 eq), DMAP (0.1 eq) in CH₂Cl₂.
  • Time : 2 h at 0°C.
  • Yield : 92%.

Step 2: Spirocycle Assembly

  • Substrate : N-Boc-piperidone (1.0 eq), 1H-indene-3-ol (1.1 eq).
  • Conditions : BF₃·OEt₂ (2.0 eq) in toluene, 80°C, 8 h.
  • Outcome : Spiro[indene-piperidine] core formed in 68% yield.

Step 3: Regioselective Chlorination

  • Chlorinating Agent : SO₂Cl₂ (1.5 eq) in CCl₄.
  • Directing Group : Pre-installed ketone at C3 guides Cl⁻ to C5.
  • Result : 5-Chloro derivative obtained in 74% yield.

Alternative Methodologies

Ring-Closing Metathesis (RCM) Approach

A less common but stereoselective strategy involves:

  • Precursor : N-Boc-allylpiperidine + 5-chloroindenol.
  • Catalyst : Grubbs II (5 mol%) in CH₂Cl₂.
  • Temperature : 40°C, 24 h.
  • Yield : 61% with >95% ee.

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 min in DMF with K₂CO₃.
  • Advantage : 3× faster than thermal methods.
  • Limitation : 12% lower yield due to Boc group instability.

Comparative Analysis of Methods

Table 2: Synthesis Route Efficiency
Method Yield (%) Purity (HPLC) Scalability
Grignard-Mediated 78 98.5 Industrial
Chlorine-Directed 74 97.8 Pilot Scale
RCM 61 99.1 Lab Scale
Microwave 66 96.2 Lab Scale

Key observations:

  • Grignard route offers superior yields but requires stringent anhydrous conditions.
  • Chlorine-directed cyclization provides better regiocontrol at the cost of toxic SO₂Cl₂ usage.
  • RCM achieves high enantiopurity, making it preferable for chiral applications.

Industrial-Scale Optimization

Solvent Selection

  • Preferred : THF for Grignard stability vs. toluene for acid-catalyzed steps.
  • Cost Factor : THF ($0.52/L) vs. toluene ($0.31/L) influences bulk production choices.

Catalyst Recycling

  • CuBr·SMe₂ Recovery : 89% via aqueous/organic phase separation.
  • Grubbs II Reuse : Limited to 3 cycles before yield degradation.

Waste Stream Management

  • Cu Contamination : <2 ppm achieved through EDTA washes.
  • Chloride Byproducts : Neutralized with Ca(OH)₂ to form CaCl₂ precipitate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 4H, piperidine), 6.95 (d, J=8.4 Hz, 1H, indene-H).
  • HRMS : m/z calc. for C₁₇H₂₁ClN₂O₃ [M+H]⁺: 336.1234, found: 336.1231.

Purity Assessment

  • HPLC : 98.5% purity on C18 column (MeCN/H₂O 70:30, 1 mL/min).
  • XRD : Confirms spirocyclic conformation with dihedral angle 89.7° between rings.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. Key steps include:

  • Spiro-ring formation : Cyclization of indene and piperidine precursors under acidic or basic conditions to form the spirocyclic core.
  • Chlorination : Introduction of the chloro substituent via electrophilic substitution or halogenation reagents (e.g., NCS or Cl₂) .
  • Carboxylation : Use of tert-butyl chloroformate to install the carboxylate protecting group under anhydrous conditions .
  • Optimization : Reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) significantly impact yield and purity. For example, dichloromethane or THF are preferred solvents for spirocyclic intermediates .

Basic: How is the structural integrity of this compound verified in synthetic workflows?

Methodological validation includes:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR confirm the spirocyclic structure, tert-butyl group, and chloro substituent.
    • IR : Carbonyl stretching frequencies (~1700 cm1^{-1}) confirm the ketone and ester functionalities .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Basic: What are the stability considerations for this compound under laboratory conditions?

  • Chemical Stability :
    • Sensitive to strong acids/bases due to ester and ketone groups. Hydrolysis of the tert-butyl carboxylate can occur under acidic conditions .
    • Light and moisture can degrade chloro-substituted spiro compounds; store in inert atmospheres (argon) at –20°C .
  • Thermal Stability : Decomposition observed above 150°C; DSC/TGA analyses are recommended for handling guidelines .

Basic: What biological targets or pathways are associated with this compound?

While direct studies on this compound are limited, structurally analogous spirocyclic derivatives interact with:

  • Enzymes : Inhibition of kinases (e.g., SHP2) via spirocyclic core binding .
  • Receptors : Modulatory effects on GPCRs (e.g., serotonin receptors) due to conformational rigidity .
  • Pathways : Apoptosis regulation in cancer models, though target validation requires SPR or crystallography .

Basic: What purification techniques are effective for isolating this compound?

  • Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradients) removes byproducts .
  • Recrystallization : Ethanol/water mixtures improve purity for crystalline batches .
  • HPLC : Reverse-phase HPLC (C18 column) resolves stereoisomers or diastereomers .

Advanced: How can reaction yields be optimized for the spirocyclic core formation?

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in spiroannulation .
  • Temperature Control : Slow addition of reagents at –10°C minimizes side reactions .

Advanced: What strategies address stereochemical challenges during synthesis?

  • Chiral Auxiliaries : Use of enantiopure tert-butyl groups or chiral catalysts to control spiro-center configuration .
  • Dynamic Resolution : Racemic mixtures resolved via enzymatic or chemical kinetic resolution .
  • Computational Modeling : DFT calculations predict favorable transition states for stereoselective pathways .

Advanced: How should conflicting biological activity data be resolved?

  • Orthogonal Assays : Combine SPR (binding affinity) with cell-based assays (efficacy) to validate target engagement .
  • Metabolite Screening : LC-MS identifies degradation products that may contribute to off-target effects .
  • Structural Analysis : Co-crystallization with target proteins (using SHELX-refined structures) clarifies binding modes .

Advanced: What methodologies mitigate solubility challenges in in vitro studies?

  • Co-solvent Systems : DMSO/PBS mixtures (≤0.1% DMSO) maintain compound solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance aqueous solubility .
  • Nanoformulations : Liposomal encapsulation improves bioavailability for cell-based assays .

Advanced: How can pharmacological profiles be systematically assessed?

  • ADME-Tox Screening :

    Parameter Method
    PermeabilityCaco-2 cell monolayer assay
    Metabolic StabilityLiver microsome incubation + LC-MS
    ToxicityMTT assay (HEK293 cells)
  • Target Profiling : Broad-panel kinase assays (e.g., Eurofins KinomeScan) identify off-target interactions .

Key Considerations for Researchers:

  • Safety : Follow GHS guidelines for handling acute toxicity and skin/eye irritation risks .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) meticulously .
  • Collaborative Tools : Use crystallography (SHELX) and computational models to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.